

P162-0948: A Comparative Analysis of Cross-Reactivity with ROCK1

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Compound of Interest

Compound Name: P162-0948

Cat. No.: B15544863

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CDK8 inhibitor **P162-0948**, with a focus on its potential cross-reactivity with ROCK1 (Rho-associated coiled-coil containing protein kinase 1). The objective is to present available data to help researchers assess the selectivity of **P162-0948** and its suitability for studies where specific inhibition of CDK8 is critical.

Executive Summary

P162-0948 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with a reported IC₅₀ of 50.4 nM.[1] It has been identified as a promising agent for research in pulmonary fibrosis due to its role in disrupting the TGF- β /Smad signaling pathway.[1] While **P162-0948** has been screened against a panel of 60 kinases to demonstrate its selectivity for CDK8, the specific data regarding its activity against ROCK1 is not publicly available in the referenced literature.[2][3]

Given the absence of direct quantitative data for **P162-0948**'s interaction with ROCK1, this guide will provide a comparative framework using a known ROCK1 inhibitor. This will allow for an indirect assessment of potential off-target effects. It is important to note that some CDK8

inhibitors, such as Cortistatin A, have been shown to inhibit ROCK1 and ROCK2, suggesting that cross-reactivity within this class of inhibitors is possible.[4]

Kinase Inhibition Profile

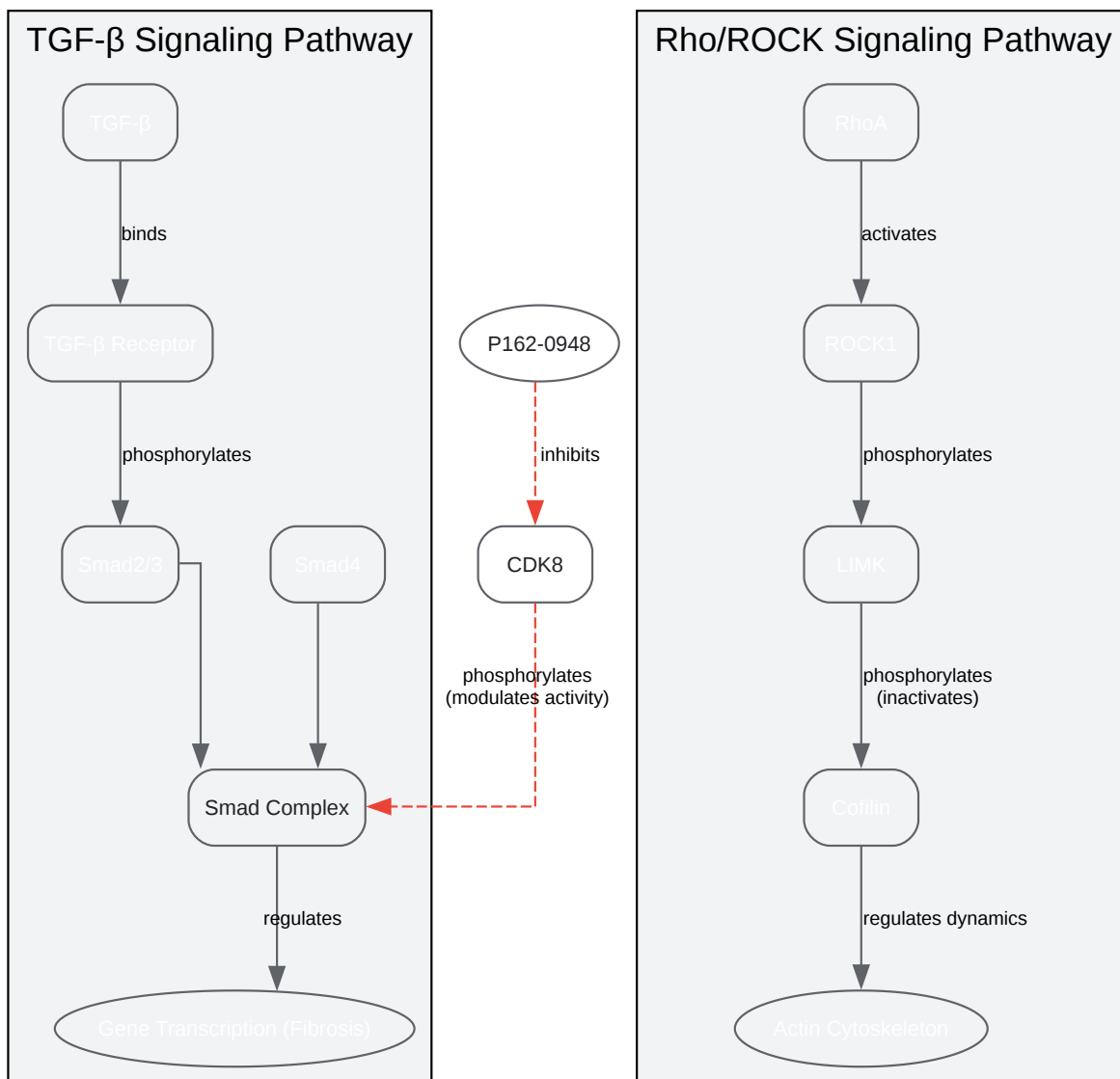
The following table summarizes the known inhibitory activity of **P162-0948** against its primary target, CDK8. A comparative profile for a representative ROCK1 inhibitor is included to provide context for potency and selectivity.

Compound	Primary Target	IC50 (nM)	Alternative Targets
P162-0948	CDK8	50.4[1]	Data for ROCK1 not publicly available. Screened against a panel of 60 kinases and found to be selective for CDK8.[2][3]
Representative ROCK1 Inhibitor (e.g., Y-27632)	ROCK1, ROCK2	Ki of 140 nM for ROCK1	Exhibits >200-fold selectivity over other kinases like PKC, PKA, and MLCK.

Signaling Pathways

To understand the potential implications of cross-reactivity, it is essential to visualize the distinct signaling pathways regulated by CDK8 and ROCK1.

CDK8 and ROCK1 Signaling Pathways



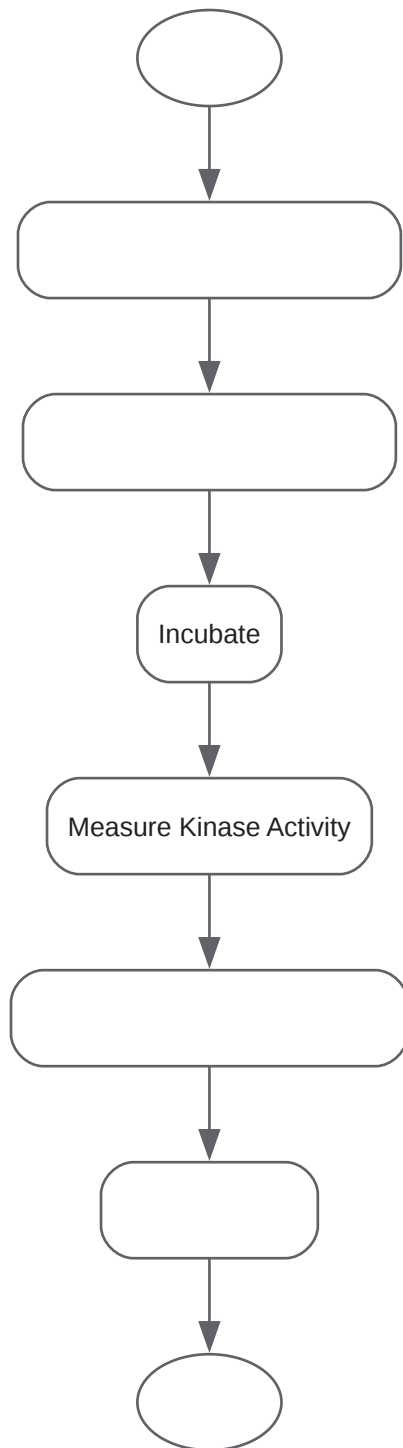
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Caption: Simplified signaling pathways for CDK8 and ROCK1.

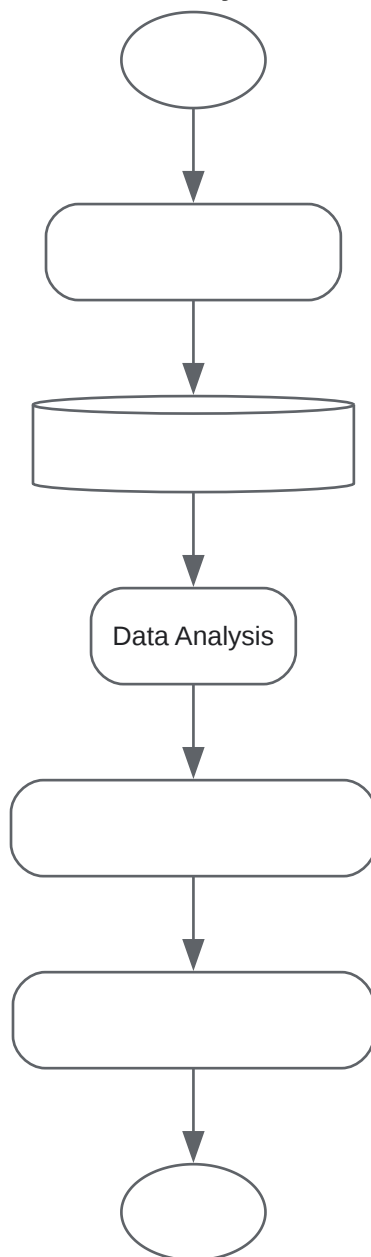
Experimental Workflows

The assessment of kinase inhibitor selectivity is crucial for preclinical drug development. Below are diagrams illustrating typical workflows for determining inhibitor potency and selectivity.

Kinase Inhibitor IC50 Determination Workflow



Kinome-wide Selectivity Profiling Workflow



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